cis-1-Boc-4-aminomethyl-3-hydroxypiperidine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Chiou et al. (2010) reported the synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives, including structures similar to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, using Rh-catalyzed cyclohydrocarbonylation. They highlighted the diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure through X-ray crystallographic analysis (Chiou, Lin, & Liang, 2010).
Synthesis of Related Compounds
- Liang and Datta (2005) described the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, showcasing the importance of chiral templates in the synthesis of nonproteinogenic cyclic alpha-amino acids, which are structurally related to this compound (Liang & Datta, 2005).
- Golovin et al. (1978, 1975) explored the reduction of cis-3-cyano-4-hydroxypiperidines to produce compounds like cis-3-aminomethyl-4-hydroxypiperidines, highlighting the conversion of these compounds into various esters and derivatives (Golovin et al., 1978), (Golovin et al., 1975).
Catalytic and Bioreductive Applications
- Chen et al. (2017) demonstrated the bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a structurally similar compound, using a carbonyl reductase from Kluyveromyces marxianus. This research highlights the potential for industrial-scale production of such compounds (Chen et al., 2017).
Mechanistic Aspects in Reactions
- Lemen et al. (2009) investigated the influence of hydroxylamine conformation on stereocontrol in Pd-catalyzed reactions, which is relevant for understanding the synthesis and applications of compounds like this compound (Lemen, Giampietro, Hay, & Wolfe, 2009).
Supramolecular Chemistry Applications
- Konda et al. (2014) discussed the use of β-amino acid-based peptides, including compounds structurally similar to this compound, in the formation of self-supporting gels for applications like oil spill recovery (Konda, Maity, Rasale, & Das, 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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